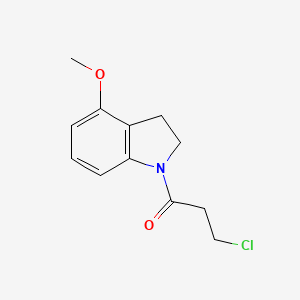

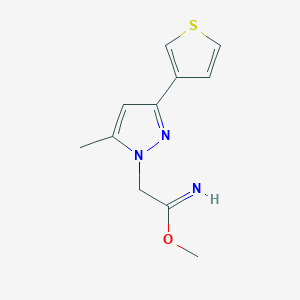

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one

Overview

Description

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one (CMIP) is an indolin-1-one derivative that has been studied for its potential biological applications. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-fungal, and anti-oxidant activities. CMIP has also been studied for its potential use in drug delivery and as a therapeutic agent.

Scientific Research Applications

Treatment of Ischemic Stroke

Indoline derivatives, which can be synthesized from 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one, have been studied for their potential use in the treatment of ischemic stroke . These compounds have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . Some of these compounds have also demonstrated neuroprotective effects comparable to ifenprodil .

Antioxidant Properties

The indoline derivatives synthesized from 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one have shown significant antioxidant properties . This makes them potential candidates for the development of treatments for conditions caused by oxidative stress .

Anti-inflammatory Agents

Indoline derivatives have been evaluated for their anti-inflammatory properties . These compounds have shown potential in reducing the secretion of inflammatory cytokines .

Neuroprotective Agents

Indoline derivatives have been found to have neuroprotective properties . They have shown potential in reducing neuronal damage caused by oxygen glucose deprivation/reperfusion (OGD/R) .

Carbonic Anhydrase Inhibitors (CAIs)

Although not directly linked to 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one, CAIs have a wide range of clinical applications, including anticancer, antiglaucoma, and anti-osteoporosis agents as well as diuretics, anti-obesity and anti-infective drugs . CAIs have also been used to manage Alzheimer’s disease and a variety of neurological disorders .

RSV Inhibitors

Again, while not directly linked to 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one, compounds with similar structures have been used in the development of orally bioavailable RSV inhibitors . These inhibitors have shown efficacy in phase 2a challenge studies in healthy adult subjects .

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the functioning of the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one interacts with its targets, the NMDA-GluN2B receptors, and exhibits binding affinity to these receptors . This interaction results in significant protective effects against hydrogen peroxide-induced death of cells .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide-induced death of cells . It also dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Pharmacokinetics

The compound’s effectiveness in reducing the cerebral infarction rate and improving neurological deficit scores in a rat model suggests that it has favorable bioavailability .

Result of Action

The molecular and cellular effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one’s action include significant protective effects against oxidative stress and inflammation . It can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a rat model .

properties

IUPAC Name |

3-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMCCTMMFKINQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)